molecular formula C9H13BrN2 B12953551 5-Bromo-6-isobutylpyridin-2-amine

5-Bromo-6-isobutylpyridin-2-amine

Cat. No.: B12953551
M. Wt: 229.12 g/mol
InChI Key: DMUZIWJWBJVKSE-UHFFFAOYSA-N
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Description

The compound 5-Bromo-6-isobutylpyridin-2-amine is a brominated pyridine derivative with an isobutyl substituent at the 6-position and an amino group at the 2-position. Notably, the evidence predominantly describes analogs such as 5-Bromo-6-methylpyridin-2-amine (CAS 42753-71-9) and halogenated variants (e.g., chloro, fluoro, iodo substituents).

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-6-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C9H13BrN2/c1-6(2)5-8-7(10)3-4-9(11)12-8/h3-4,6H,5H2,1-2H3,(H2,11,12)

InChI Key

DMUZIWJWBJVKSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-isobutylpyridin-2-amine typically involves the bromination of 6-isobutylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid, at a temperature range of 0-25°C. The reaction mixture is stirred for a specific duration, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of 5-Bromo-6-isobutylpyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-isobutylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridines.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of secondary or tertiary amines.

Scientific Research Applications

5-Bromo-6-isobutylpyridin-2-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-isobutylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties based on the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
5-Bromo-6-methylpyridin-2-amine Br (5), CH₃ (6) C₆H₈BrN₂ 188.05 42753-71-9 High purity (97%), used in pharmaceutical intermediates
5-Bromo-6-chloropyridin-2-amine Br (5), Cl (6) C₅H₄BrClN₂ 207.46 358672-65-8 Similarity score: 0.85; reactive halogen sites for cross-coupling
5-Bromo-6-fluoropyridin-2-amine Br (5), F (6) C₅H₄BrFN₂ 191.00 944401-65-4 Fluorine enhances metabolic stability; potential drug candidate
5-Bromo-6-chloro-3-iodopyridin-2-amine Br (5), Cl (6), I (3) C₅H₃BrClIN₂ 333.36 1207625-23-7 Polyhalogenated; used in Suzuki-Miyaura coupling
5-Bromo-6-chloro-2-methylpyridin-3-amine Br (5), Cl (6), CH₃ (2) C₆H₆BrClN₂ 221.48 859299-11-9 Methyl group enhances lipophilicity

Key Differences and Trends

Substituent Effects: Halogens (Br, Cl, F, I): Bromine and chlorine increase molecular weight and polarizability, facilitating cross-coupling reactions (e.g., Suzuki reactions) . Fluorine reduces metabolic degradation, making it valuable in drug design .

Synthetic Applications: 5-Bromo-6-methylpyridin-2-amine: A precursor in antitrypanosomal agents, as evidenced by its use in imidazo[1,2-a]pyridine derivatives . Polyhalogenated Derivatives: Compounds like 5-Bromo-6-chloro-3-iodopyridin-2-amine serve as versatile intermediates for synthesizing complex heterocycles .

Safety and Handling :

  • 5-Bromo-6-methylpyridin-2-amine : Classified under EC 255-927-5; requires standard handling precautions for brominated amines (e.g., avoid inhalation) .

Biological Activity

5-Bromo-6-isobutylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5th position, an isobutyl group at the 6th position, and an amino group at the 2nd position of the pyridine ring. Its unique structure allows for diverse chemical reactivity and interaction with biological targets, making it a subject of interest in various fields, including pharmacology and biochemistry.

The molecular formula of 5-Bromo-6-isobutylpyridin-2-amine is C9H13BrN2, with a molecular weight of 229.12 g/mol. The compound can undergo several types of reactions due to its functional groups, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Oxidation Reactions : The compound can be oxidized to form pyridine N-oxides.
  • Reduction Reactions : The amine group can be reduced to form secondary or tertiary amines.

Biological Activity

Research indicates that 5-Bromo-6-isobutylpyridin-2-amine exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyridine derivatives, including 5-Bromo-6-isobutylpyridin-2-amine. For example, it has shown activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Test OrganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Study : A study conducted on human breast cancer (MCF-7) cells revealed that treatment with 5-Bromo-6-isobutylpyridin-2-amine resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The compound was found to activate caspase pathways, leading to programmed cell death.

The mechanism by which 5-Bromo-6-isobutylpyridin-2-amine exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound acts as an inhibitor or modulator of certain enzymes or receptors involved in key biochemical pathways.

Target Interactions

Research indicates that this compound may interact with:

  • Enzymes : Inhibition of kinases involved in cancer progression.
  • Receptors : Modulation of G-protein coupled receptors (GPCRs), which play roles in various physiological processes.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

Compound NameStructureSimilarity Level
5-Bromo-6-methylpyridin-2-amineC7H8BrN2High
2-Bromo-5-(tert-butyl)pyridineC9H12BrNModerate
2-(6-Bromopyridin-3-yl)acetonitrileC11H10BrN2Moderate

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